molecular formula C52H112N2O4S B14304945 Bis(N-dodecyl-N,N-dimethyldodecan-1-aminium) sulfate CAS No. 112538-01-9

Bis(N-dodecyl-N,N-dimethyldodecan-1-aminium) sulfate

Cat. No.: B14304945
CAS No.: 112538-01-9
M. Wt: 861.5 g/mol
InChI Key: SXRZDUYMLLDJAV-UHFFFAOYSA-L
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Description

Bis(N-dodecyl-N,N-dimethyldodecan-1-aminium) sulfate: is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and interact with biological membranes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(N-dodecyl-N,N-dimethyldodecan-1-aminium) sulfate typically involves the quaternization of N-dodecyl-N,N-dimethyldodecan-1-amine with a suitable sulfate source. The reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is monitored to maintain optimal conditions. The product is then purified through filtration, washing, and drying to obtain the final compound in its desired form.

Chemical Reactions Analysis

Types of Reactions: Bis(N-dodecyl-N,N-dimethyldodecan-1-aminium) sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfate group to sulfide or other lower oxidation states.

    Substitution: The quaternary ammonium group can participate in substitution reactions with nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various quaternary ammonium derivatives.

Scientific Research Applications

Chemistry: In chemistry, Bis(N-dodecyl-N,N-dimethyldodecan-1-aminium) sulfate is used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions .

Biology: The compound is employed in biological research for protein solubilization and membrane studies. Its ability to interact with lipid bilayers makes it useful in studying membrane proteins and other biological macromolecules .

Medicine: In medicine, it is explored for its antimicrobial properties and potential use in drug delivery systems. Its surfactant nature allows it to enhance the solubility and bioavailability of certain drugs .

Industry: Industrially, this compound is used in formulations of detergents, disinfectants, and personal care products.

Mechanism of Action

The mechanism of action of Bis(N-dodecyl-N,N-dimethyldodecan-1-aminium) sulfate involves its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt lipid bilayers, leading to increased membrane permeability. This property is exploited in its antimicrobial action, where it disrupts the cell membranes of bacteria, leading to cell lysis and death .

Comparison with Similar Compounds

Uniqueness: Bis(N-dodecyl-N,N-dimethyldodecan-1-aminium) sulfate is unique due to its specific sulfate group, which imparts distinct chemical and physical properties. Its ability to act as both a surfactant and an antimicrobial agent makes it versatile in various applications.

Properties

CAS No.

112538-01-9

Molecular Formula

C52H112N2O4S

Molecular Weight

861.5 g/mol

IUPAC Name

didodecyl(dimethyl)azanium;sulfate

InChI

InChI=1S/2C26H56N.H2O4S/c2*1-5-7-9-11-13-15-17-19-21-23-25-27(3,4)26-24-22-20-18-16-14-12-10-8-6-2;1-5(2,3)4/h2*5-26H2,1-4H3;(H2,1,2,3,4)/q2*+1;/p-2

InChI Key

SXRZDUYMLLDJAV-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCC.CCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCC.[O-]S(=O)(=O)[O-]

Origin of Product

United States

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